molecular formula C3H7ClN2 B7817624 1-Cyanoethylazanium;chloride

1-Cyanoethylazanium;chloride

Cat. No.: B7817624
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-UHFFFAOYSA-N
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Description

1-Cyanoethylazanium chloride is a quaternary ammonium salt characterized by a cyanoethyl group (-CH2CH2CN) attached to a central nitrogen atom, with chloride as the counterion. Its molecular structure confers unique physicochemical properties, such as polarity and solubility in polar solvents.

Properties

IUPAC Name

1-cyanoethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyanoethylazanium;chloride typically involves the reaction of cyanoacetic acid with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or an organic solvent like ethanol.

    Catalyst: None required for this straightforward synthesis.

Industrial production methods may involve similar steps but on a larger scale, with considerations for purity and yield optimization.

Chemical Reactions Analysis

1-Cyanoethylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted by nucleophiles under basic conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major products formed from these reactions include substituted amines, primary amines, and carboxylic acids.

Scientific Research Applications

1-Cyanoethylazanium;chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-Cyanoethylazanium;chloride involves its ability to participate in nucleophilic substitution and reduction reactions. The cyano group acts as an electrophile, making it susceptible to attack by nucleophiles. The ammonium group can stabilize the compound in various reaction conditions.

Comparison with Similar Compounds

Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride (CAS 97158-31-1)

  • Structure: Features two long-chain hexadecanoyloxyethyl groups and a dimethylazanium core .
  • Applications : Likely used as a cationic surfactant or emulsifier due to its hydrophobic chains.
  • Key Differences: The long alkyl chains enhance lipid solubility, making it more suitable for formulations requiring micelle formation, unlike the compact cyanoethyl group in 1-cyanoethylazanium chloride.

(5-Acetyloxy-4,4-diphenylheptyl)-dimethylazanium Chloride

  • Structure : Contains a bulky diphenyl group and an acetyloxy substituent, increasing steric hindrance .
  • Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic moieties.
  • Key Differences: The diphenyl group enhances UV stability and may influence binding to aromatic receptors, unlike the electron-withdrawing cyano group in 1-cyanoethylazanium chloride.

1-Thiophen-2-ylethylazanium Chloride (CAS 171268-81-8)

  • Structure : Includes a thiophene ring, introducing sulfur-based reactivity .
  • Applications : May serve as a precursor in heterocyclic chemistry or materials science.
  • Key Differences: The thiophene group enables conjugation and electrical conductivity, contrasting with the cyano group’s polarity and hydrogen-bonding capacity.

Functional Comparison with Other Ammonium/Chloride Salts

Cetylpyridinium Chloride (CAS 123-03-5)

  • Structure : A pyridinium-based quaternary ammonium salt with a cetyl chain .
  • Applications : Widely used in antiseptic mouthwashes and topical disinfectants.
  • Key Differences: The pyridinium ring enhances antimicrobial activity, whereas 1-cyanoethylazanium chloride’s cyano group may prioritize chemical reactivity over biocidal effects.

Xylazine Hydrochloride (CAS 23076-35-9)

  • Structure : A thiazine-derived ammonium salt with a xylidine group .
  • Applications : Veterinary sedative and analgesic.
  • Key Differences: The heterocyclic thiazine core enables central nervous system activity, unlike the simpler alkyl-cyano structure of 1-cyanoethylazanium chloride.

Methylethylamine Hydrochloride (CAS 624-60-2)

  • Structure : A secondary amine hydrochloride with short alkyl chains .
  • Applications : Intermediate in organic synthesis.
  • Key Differences: Lacks the quaternary ammonium structure, reducing stability in alkaline conditions compared to 1-cyanoethylazanium chloride.

Data Tables: Comparative Analysis

Table 1. Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Cyanoethylazanium Chloride C3H7N2Cl 122.56 (calculated) Cyanoethyl, Quaternary Ammonium
Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride C37H72NO4Cl 646.39 (calculated) Hexadecanoyloxy, Dimethyl
1-Thiophen-2-ylethylazanium Chloride C6H10ClNS 163.67 Thiophene, Ethylazanium
Cetylpyridinium Chloride C21H38NCl 340.00 Pyridinium, Cetyl Chain

Research Findings and Gaps

  • Analogous routes may involve cyanoethylation of amines followed by quaternization.
  • Safety Data: Quaternary ammonium salts like bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride require medical consultation upon exposure , suggesting similar precautions for 1-cyanoethylazanium chloride.

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